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molecular formula C11H11NO2 B8645300 6-methoxy-7-methyl-1H-quinolin-4-one CAS No. 666735-00-8

6-methoxy-7-methyl-1H-quinolin-4-one

Cat. No. B8645300
M. Wt: 189.21 g/mol
InChI Key: WRERFNRINSBFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560558B2

Procedure details

6-Methoxy-7-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (22 g) was suspended in diphenyl ether (200 ml), and the suspension was heated under reflux overnight. The reaction solution was cooled to room temperature, hexane was then added to the reaction solution, and the precipitated crystal was collected by filtration to give 6-methoxy-7-methyl-1H-quinolin-4-one (16.6 g, yield 93%).
Name
6-Methoxy-7-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[CH3:13])[NH:9][CH:8]=[C:7](C(O)=O)[C:6]2=[O:17].CCCCCC>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[CH3:13])[NH:9][CH:8]=[CH:7][C:6]2=[O:17]

Inputs

Step One
Name
6-Methoxy-7-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Quantity
22 g
Type
reactant
Smiles
COC=1C=C2C(C(=CNC2=CC1C)C(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C=CNC2=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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